molecular formula C15H12N4S B12001986 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12001986
M. Wt: 280.3 g/mol
InChI Key: DFCISOWMWAKUDC-LFIBNONCSA-N
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Description

5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, featuring a triazole ring with a thiol group and a phenylmethylideneamino substituent, makes it an interesting subject for research in various scientific fields.

Properties

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4S/c20-15-18-17-14(13-9-5-2-6-10-13)19(15)16-11-12-7-3-1-4-8-12/h1-11H,(H,18,20)/b16-11+

InChI Key

DFCISOWMWAKUDC-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. This step forms the 1,2,4-triazole-3-thiol core.

    Substitution Reaction: The phenylmethylideneamino group is introduced through a condensation reaction between the triazole thiol and benzaldehyde under acidic or basic conditions. This reaction typically requires a solvent like ethanol and a catalyst such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The imine group (phenylmethylideneamino) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It is often studied for its potential to inhibit the growth of pathogenic microorganisms and cancer cells. The presence of the triazole ring is crucial for its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, inflammation, and cancer. The compound’s ability to interact with enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as active ingredients in pesticides and as intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes and disrupt cellular processes. The thiol group can interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The phenylmethylideneamino group can interact with receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-5-(phenylmethylideneamino)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the phenylmethylideneamino and thiol groups. This combination enhances its biological activity and allows for diverse chemical modifications. Its structure provides multiple sites for interaction with biological targets, making it a versatile compound in scientific research and industrial applications.

Biological Activity

5-Phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a series of reactions involving triazole derivatives. The synthesis typically involves the formation of the triazole ring followed by the introduction of thiol and phenyl groups. Various methods, including ultrasound-assisted synthesis, have been reported to improve yield and efficiency in producing these derivatives .

Biological Activity

Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. For instance, the presence of electron-donating groups at specific positions on the phenyl ring enhances its anticancer activity. A study indicated that compounds with methyl substituents exhibited superior anti-proliferative effects compared to those with electron-withdrawing groups like bromo .

Case Studies

  • MTT Assay Results
    In a comparative study using MTT assays, several derivatives of this compound were evaluated for their cytotoxic effects. The results indicated varying IC50 values across different compounds:
    • Compound 6d : IC50 = 13.004 µg/mL (most potent)
    • Compound 6e : IC50 = 28.399 µg/mL (least potent)
    The order of activity was found to be:
    6d>6b>6f>6a>6e6d>6b>6f>6a>6e
  • Selectivity Towards Cancer Cells
    The selectivity of these compounds towards cancer cells was also assessed. Compounds containing hydrazone moieties demonstrated enhanced selectivity and potency against cancerous cells compared to normal cells .

Data Table

CompoundCell Line TestedIC50 (µg/mL)Notes
6dIGR3913.004Highest potency
6eMDA-MB-23128.399Lowest potency
N′-(2-oxoindolin-3-ylidene)Panc-1Not specifiedMost active in 3D cultures

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